molecular formula C12H17IN2S B2974485 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 1351642-40-4

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No.: B2974485
CAS No.: 1351642-40-4
M. Wt: 348.25
InChI Key: XGVXJGPICIRYHS-UHFFFAOYSA-N
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Description

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a compound belonging to the thiazole family, which is known for its diverse biological activities and applications in various fields Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms

Preparation Methods

The synthesis of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the condensation of appropriate benzaldehyde derivatives with thiazole amines under specific reaction conditions. For instance, a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine can be condensed in ethanol with a catalytic quantity of glacial acetic acid to create the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

6-ethyl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.HI/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h5-6,8,13H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXJGPICIRYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)CC)SC1=N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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